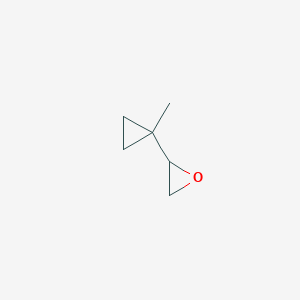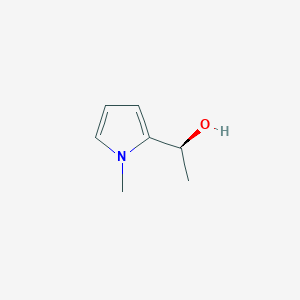
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound also features a hydroxyl group (-OH) attached to an ethan-1-ol chain, making it an alcohol. The stereochemistry of the compound is denoted by the (1s) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with an appropriate aldehyde or ketone under reducing conditions. The reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Secondary alcohols, hydrocarbons
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol depends on its specific application and target. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ether: Similar structure but with an ether group instead of a hydroxyl group.
Uniqueness
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a pyrrole ring and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(1S)-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-4-3-5-8(7)2/h3-6,9H,1-2H3/t6-/m0/s1 |
Clave InChI |
PMKXQKXXIDQEAG-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CN1C)O |
SMILES canónico |
CC(C1=CC=CN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


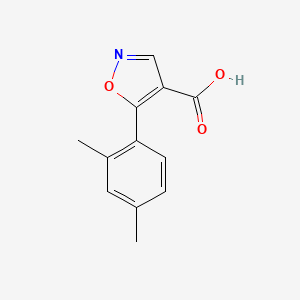
![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
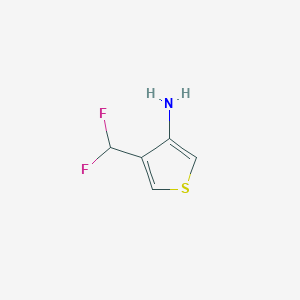
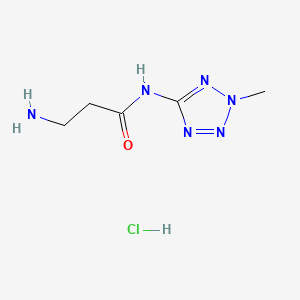

![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
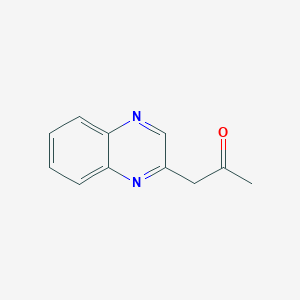
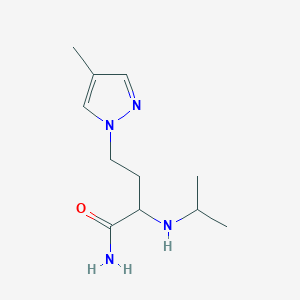
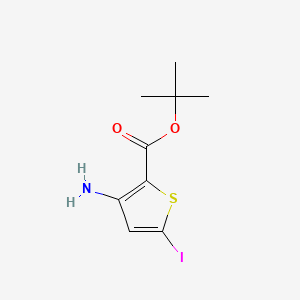
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)

![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
